molecular formula C13H17FN2O2 B13708753 N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine

Cat. No.: B13708753
M. Wt: 252.28 g/mol
InChI Key: YYYWWJVZHYTTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to a 2-(3-fluoro-1-azetidinyl)ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(3-fluoro-1-azetidinyl)ethanamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The Cbz protecting group can be removed via hydrogenolysis, yielding the free amine.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The free amine, 2-(3-fluoro-1-azetidinyl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-2-(3-chloro-1-azetidinyl)ethanamine
  • N-Cbz-2-(3-bromo-1-azetidinyl)ethanamine
  • N-Cbz-2-(3-iodo-1-azetidinyl)ethanamine

Uniqueness

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is unique due to the presence of the fluoro group, which can significantly alter its reactivity and interactions compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its electronic properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl N-[2-(3-fluoroazetidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O2/c14-12-8-16(9-12)7-6-15-13(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)

InChI Key

YYYWWJVZHYTTRI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.